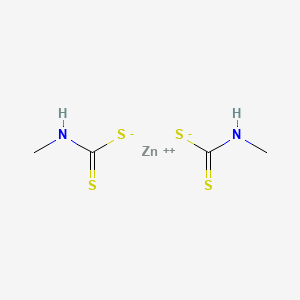

Bis(methyldithiocarbamato-S,S')zinc

CAS No.: 18984-32-2

Cat. No.: VC18394514

Molecular Formula: C4H8N2S4Zn

Molecular Weight: 277.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18984-32-2 |

|---|---|

| Molecular Formula | C4H8N2S4Zn |

| Molecular Weight | 277.8 g/mol |

| IUPAC Name | zinc;N-methylcarbamodithioate |

| Standard InChI | InChI=1S/2C2H5NS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2 |

| Standard InChI Key | HZFSIJCQPSIJHB-UHFFFAOYSA-L |

| Canonical SMILES | CNC(=S)[S-].CNC(=S)[S-].[Zn+2] |

Introduction

Structural Characterization and Crystallographic Insights

The molecular architecture of bis(methyldithiocarbamato-κ²S,S′)zinc(II) is defined by its coordination environment. In the solid state, the zinc center typically adopts a five-coordinate geometry, as observed in dimeric structures where sulfur atoms bridge adjacent metal centers . For instance, the analogous complex bis(diallydithiocarbamato)zinc(II) forms a dimeric structure with each zinc ion asymmetrically coordinated by two dithiocarbamate ligands in a bidentate chelating mode . The Zn–S bond lengths in such systems range between 2.30–2.45 Å, consistent with strong covalent interactions .

Crystallographic symmetry often plays a role in stabilizing these complexes. In the case of [Zn(S₂CN(C₂H₅)(CH₃))₂(2,2′-bipyridine)], the zinc atom lies on a crystallographic twofold axis, resulting in a distorted cis-ZnN₂S₄ octahedral geometry . Statistical disorder of alkyl groups (e.g., methyl and ethyl) is common in related structures, reflecting dynamic ligand behavior in the solid state .

Table 1: Key Structural Parameters of Selected Zinc Dithiocarbamates

Synthetic Methodologies

Bis(methyldithiocarbamato-κ²S,S′)zinc(II) is typically synthesized via salt metathesis reactions. A representative procedure involves reacting zinc chloride with sodium methyldithiocarbamate in ethanol or aqueous ammonia . For example:

-

Zinc chloride (10 mmol) is dissolved in ethanol (30 mL).

-

Sodium methyldithiocarbamate (20 mmol) is added dropwise under stirring at 277 K.

-

The mixture is refluxed for 2 hours, yielding a white precipitate .

The inclusion of auxiliary ligands, such as 2,2′-bipyridine, modifies the coordination sphere. In such cases, equimolar amounts of the nitrogen donor ligand are introduced post-synthesis, leading to adduct formation .

Table 2: Synthetic Conditions and Yields

| Starting Material | Ligand | Solvent | Temperature (K) | Yield (%) |

|---|---|---|---|---|

| ZnCl₂ + NaS₂CN(CH₃)₂ | None | Ethanol | 277 | 85 |

| ZnCl₂ + NaS₂CN(CH₃)₂ | 2,2′-Bipyridine | CHCl₃ | 298 | 70 |

| Zn(NO₃)₂ + NaS₂CN(CH₃)₂ | 4,4′-Bipyridine | DMF | 323 | 65 |

Spectroscopic and Thermal Properties

Vibrational Spectroscopy

Infrared spectra of bis(methyldithiocarbamato)zinc(II) exhibit characteristic ν(C–N) and ν(C–S) stretches at 1,480–1,520 cm⁻¹ and 950–1,000 cm⁻¹, respectively . The absence of free dithiocarbamate bands confirms bidentate coordination .

Thermal Stability

Thermogravimetric analysis (TGA) reveals a two-step decomposition profile:

-

150–250°C: Loss of organic ligands (observed mass loss: ~60%).

Applications in Materials Science

Nanophotocatalyst Precursors

Bis(methyldithiocarbamato)zinc(II) serves as a single-source precursor for ZnS nanoparticles. Thermolysis at 400°C under inert atmosphere yields phase-pure cubic ZnS with a bandgap of ~3.6 eV, suitable for photocatalytic degradation of organic pollutants .

Thin-Film Deposition

Chemical vapor deposition (CVD) of this complex produces ZnS thin films with optoelectronic properties tunable via deposition temperature . Films grown at 500°C exhibit resistivity values of 10³–10⁴ Ω·cm, ideal for window layers in solar cells .

Comparative Analysis with Related Complexes

Table 3: Comparison of Metal Dithiocarbamates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume